Dexamethasone sodium phosphate is an organic sodium salt which is the disodium salt of dexamethasone phosphate. It has a role as a glucocorticoid receptor agonist. It contains a dexamethasone phosphate(2-).
Dexamethasone sodium phosphate
CAS No.: 55203-24-2
Cat. No.: VC20785678
Molecular Formula: C22H28FNa2O8P
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55203-24-2 |
---|---|
Molecular Formula | C22H28FNa2O8P |
Molecular Weight | 516.4 g/mol |
IUPAC Name | disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
Standard InChI | InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |
Standard InChI Key | PLCQGRYPOISRTQ-FCJDYXGNSA-L |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Chemical Structure and Properties
Chemical Composition and Formula
Dexamethasone sodium phosphate is designated chemically as 9-fluoro-11β,17-dihydroxy-16α-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione disodium salt . This synthetic adrenocortical steroid has an empirical formula of C₂₂H₂₈FNa₂O₈P, with a molecular weight of 516.41 . It is also referred to as Dexamethasone 21-phosphate in some scientific literature and has been assigned CAS Number 2392-39-4 and EC number 219-243-0 .
The compound represents an important pharmaceutical modification of the base dexamethasone molecule, with the phosphate group significantly altering its solubility profile and pharmacokinetic properties. This phosphate ester formation at the 21-position of the dexamethasone molecule creates a water-soluble prodrug that is converted to active dexamethasone in vivo.
Physical Properties
Dexamethasone sodium phosphate appears as a white or slightly yellow crystalline powder . The compound is noted for being exceedingly hygroscopic, readily absorbing moisture from the surrounding environment, which necessitates special storage considerations in pharmaceutical applications . This characteristic influences both its handling requirements during manufacturing and its storage stability in finished pharmaceutical products.
Table 1: Physical and Chemical Properties of Dexamethasone Sodium Phosphate
Property | Value |
---|---|
Chemical Name | 9-fluoro-11β,17-dihydroxy-16α-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione disodium salt |
Synonyms | Dexamethasone 21-phosphate, Dexamethasone Sodium Phosphate |
Empirical Formula | C₂₂H₂₈FNa₂O₈P |
Molecular Weight | 516.41 |
Physical Appearance | White or slightly yellow, crystalline powder |
CAS Number | 2392-39-4 |
EC Number | 219-243-0 |
Solubility Characteristics
One of the defining characteristics of dexamethasone sodium phosphate is its high water solubility, being freely soluble in aqueous solutions . This property stands in contrast to the base dexamethasone compound, which exhibits significantly lower aqueous solubility. The enhanced water solubility makes dexamethasone sodium phosphate particularly suitable for injectable formulations and solutions requiring rapid dissolution and distribution.
The water-soluble phosphate form undergoes transformation within the organism to release active dexamethasone, though it demonstrates lower lipid membrane permeability than the parent compound . This difference in membrane permeability influences tissue penetration and cellular uptake dynamics in therapeutic applications.
Pharmaceutical Formulations
Injectable Solutions
Dexamethasone sodium phosphate is available in injectable formulations for various administration routes. The commercial preparations typically come as sterile solutions intended for intravenous, intramuscular, intra-articular, intralesional, and soft tissue injection, depending on the specific concentration and formulation . These solutions are designed to deliver precise dosages for immediate therapeutic effect in acute conditions requiring corticosteroid intervention.
Available Concentrations
Commercial dexamethasone sodium phosphate injections are primarily available in two standard concentrations:
-
4 mg/mL formulation: This concentration is suitable for intravenous, intramuscular, intra-articular, intralesional, and soft tissue administration .
-
10 mg/mL formulation: This higher concentration is specifically intended for intravenous or intramuscular use only .
The availability of different concentrations allows for appropriate dosing based on the severity of the condition being treated and the intended route of administration.
Pharmacological Profile
Mechanism of Action
Dexamethasone sodium phosphate belongs to the glucocorticoid class of steroid hormones. Once administered, the phosphate ester is hydrolyzed to release active dexamethasone, which then exerts its biological effects. Glucocorticoids like dexamethasone act by binding to specific cytoplasmic glucocorticoid receptors, forming complexes that subsequently translocate to the nucleus. There, they interact with specific DNA sequences, modulating the transcription of responsive genes.
The compound causes profound and varied metabolic effects while modifying the body's immune responses to diverse stimuli . Its anti-inflammatory and immunosuppressive effects primarily result from inhibition of inflammatory mediator synthesis, reduced leukocyte migration to sites of inflammation, and interference with immune cell function.
Pharmacokinetics
Dexamethasone sodium phosphate injection has a rapid onset but short duration of action when compared with less soluble corticosteroid preparations . This pharmacokinetic profile makes it particularly suitable for the treatment of acute disorders requiring immediate glucocorticoid effects.
After parenteral administration, the phosphate ester is rapidly hydrolyzed to active dexamethasone in the circulation. The water-soluble form, dexamethasone sodium phosphate, undergoes transformation within the organism to release active dexamethasone, though it exhibits lower lipid membrane permeability compared to the parent compound .
Pharmacodynamics
At equipotent anti-inflammatory doses, dexamethasone almost completely lacks the sodium-retaining properties characteristic of hydrocortisone and closely related derivatives . This favorable pharmacodynamic profile reduces the risk of fluid retention and hypertension often associated with corticosteroid therapy.
The potency of dexamethasone exceeds that of naturally occurring glucocorticoids (hydrocortisone and cortisone). While natural glucocorticoids are used primarily as replacement therapy in adrenocortical deficiency states, synthetic analogs like dexamethasone are utilized predominantly for their potent anti-inflammatory effects across various organ systems .
Clinical Applications
Off-label Uses
Beyond approved indications, dexamethasone sodium phosphate has been investigated for additional therapeutic applications. One notable example is its use in iontophoretic administration for controlling pain in medical or lateral epicondylitis (tennis elbow), as demonstrated in a randomized, double-blind, placebo-controlled study involving 199 patients .
The compound is also particularly recommended for use in conjunction with less soluble, longer-acting steroids for certain applications , leveraging its rapid onset of action while mitigating its relatively short duration of effect.
Dosage Recommendations
Dosage requirements for dexamethasone sodium phosphate are highly variable and must be individualized based on the specific disease being treated and the patient's response . The following table summarizes general dosage guidelines:
Table 4: Dosage Recommendations for Dexamethasone Sodium Phosphate Injection
Severity of Disease | Daily Dosage Range |
---|---|
Less severe diseases | <0.5 mg |
Moderate diseases | 0.5 - 9 mg |
Severe diseases | >9 mg |
The initial dosage typically ranges from 0.5 to 9 mg daily depending on the condition being treated . For less severe diseases, doses lower than 0.5 mg may be sufficient, while severe conditions may require doses exceeding 9 mg .
Administration Routes
Dexamethasone sodium phosphate exhibits versatility in its administration routes, which include:
-
Intravenous: Can be given directly from the vial or added to sodium chloride injection or dextrose injection and administered by intravenous drip .
-
Intramuscular: For systemic effects with slightly prolonged absorption compared to intravenous administration .
-
Intra-articular: For local anti-inflammatory effects within joint spaces .
-
Intralesional: For targeted treatment of localized inflammatory conditions .
-
Soft tissue injection: For conditions affecting tendons, bursae, and other soft tissue structures .
The 4 mg/mL formulation is suitable for all these routes, while the 10 mg/mL concentration is restricted to intravenous or intramuscular use only .
Research Findings
Clinical Studies
Clinical investigations of dexamethasone sodium phosphate have demonstrated its efficacy across various therapeutic applications. A notable study examined the iontophoretic administration of dexamethasone sodium phosphate for controlling pain in tennis elbow . This randomized, double-blinded, placebo-controlled study enrolled 199 patients who received 40 mA-minutes of either active treatment or placebo on six occasions, 1 to 3 days apart within a 15-day period .
Additional studies have been conducted across multiple countries including Brazil, Canada, Croatia, South Korea, Thailand, and the United States, with participant numbers ranging from individual case studies to large trials involving over 2,000 patients .
Novel Delivery Systems
Research into innovative delivery systems for dexamethasone sodium phosphate has expanded its therapeutic potential. One significant area of investigation is iontophoretic administration, a non-invasive method using electrical current to deliver the drug through the skin to affected tissues . This approach provides targeted delivery while minimizing systemic exposure and associated adverse effects.
Conjugation Studies
Advanced research has explored the synthesis of dexamethasone conjugates to modify pharmacokinetic profiles and enhance therapeutic efficacy. These approaches include:
-
Carbodiimide chemistry: Used for creating various conjugate bonds with dexamethasone .
-
Solid-phase synthesis: Employed for step-by-step one-pot reactions to produce dexamethasone conjugates, particularly using protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) for amino groups .
-
RAFT polymerization: Reversible addition fragmentation-chain transfer polymerization has been utilized to synthesize polymer-dexamethasone conjugates with controlled release properties .
-
Click reactions: Including Cu(I)-catalyzed azide-alkyne cycloaddition and Diels-Alder cycloaddition for specialized conjugate formation .
In Vitro and In Vivo Findings
Laboratory studies have yielded important insights into the behavior of dexamethasone conjugates. In vitro investigations revealed no dexamethasone release at physiological pH 7.4, but demonstrated linear (zero-order) release at pH 5.0, with approximately 1% of loaded drug released daily (~14% over 14 days) . This pH-dependent release profile offers potential advantages for targeting inflammatory microenvironments.
Corresponding in vivo studies, using endpoint bone mineral density testing and histology grading, demonstrated strong and long-lasting anti-inflammatory and joint protection effects from these novel formulations . These findings suggest promising applications in conditions requiring sustained local corticosteroid activity.
Route of Administration | Measurement | Value | Test Subject |
---|---|---|---|
Oral | LD50 | 1,800 mg/kg | Mouse |
Intraperitoneal | TDLO | 0.2 mg/kg | Mouse |
Intraperitoneal | LD50 | 550 mg/kg | Mouse |
These values provide benchmarks for acute toxicity evaluation and safety margin determinations in clinical applications .
Hazard Classifications
According to safety data sheet information, dexamethasone sodium phosphate carries several hazard classifications under the Globally Harmonized System (GHS):
-
Health hazard (GHS08) with subcategories:
These classifications emphasize the importance of careful handling in research settings and appropriate clinical monitoring during therapeutic use.
Adverse Effects
As with all corticosteroids, dexamethasone sodium phosphate can produce various adverse effects, particularly with prolonged use or high doses. These include fluid and electrolyte disturbances, musculoskeletal effects, gastrointestinal reactions, dermatologic changes, neurological effects, endocrine disruptions, ophthalmic complications, and metabolic alterations.
Local adverse effects specific to injection routes may include hyperpigmentation or hypopigmentation, subcutaneous and cutaneous atrophy, sterile abscess formation, post-injection flare (following intra-articular use), and Charcot-like arthropathy .
Contraindications
Dexamethasone sodium phosphate is contraindicated in patients with systemic fungal infections and in those with hypersensitivity to any component of the product . Careful consideration must be given to risk-benefit assessment in patients with certain conditions, including recent myocardial infarction, diabetes mellitus, osteoporosis, psychotic tendencies, renal insufficiency, and hypertension.
Future Directions
Emerging Conjugation Technologies
Ongoing research into dexamethasone conjugates represents a promising frontier for enhancing the therapeutic profile of dexamethasone sodium phosphate. Advanced synthesis methodologies, including carbodiimide chemistry, solid-phase synthesis, and click chemistry reactions, offer pathways to novel formulations with improved pharmacokinetic properties .
Controlled Release Systems
The development of pH-sensitive release systems, as demonstrated in studies showing differential release at pH 5.0 versus pH 7.4, indicates potential for targeted delivery to inflammatory microenvironments . These systems could potentially reduce systemic exposure while maximizing local therapeutic effects, improving the benefit-risk profile of dexamethasone therapy.
Expanding Clinical Applications
While dexamethasone sodium phosphate has established applications across numerous medical specialties, research continues to explore additional therapeutic uses and optimal administration protocols. The investigation of novel delivery systems, such as iontophoresis for conditions like tennis elbow, represents one avenue for expanding the clinical utility of this versatile compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume